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Spiro[cyclopropane-1,1'-
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CAS No.: 604799-98-6

Cat. No.: B1600735

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic properties of the

novel spirocyclic compound, Spiro[cyclopropane-1,1'-isoindolin]-3'-one. While direct

experimental spectra for this specific molecule are not widely available in published literature,

this document leverages data from closely related analogs and foundational spectroscopic

principles to offer a detailed predictive analysis. This guide is intended for researchers,

scientists, and professionals in drug development, providing them with the necessary

framework to identify, characterize, and utilize this compound in their work.

The unique architecture of Spiro[cyclopropane-1,1'-isoindolin]-3'-one, featuring a

cyclopropane ring spiro-fused to an isoindolinone core, presents a distinctive spectroscopic

fingerprint. Understanding these characteristics is paramount for confirming its synthesis,

assessing its purity, and elucidating its role in chemical and biological systems.
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Spiro[cyclopropane-1,1'-isoindolin]-3'-one possesses the molecular formula C₁₀H₉NO.[1] It

is crucial to distinguish this compound from its close isomer, Spiro[cyclopropane-1,3'-indolin]-2'-

one, which shares the same molecular formula but differs in the arrangement of the

heteroatoms within the five-membered ring. This seemingly subtle difference significantly

impacts the electronic environment of the molecule and, consequently, its spectroscopic output.

To facilitate a clear understanding, the molecular structure of the target compound is presented

below, alongside its common isomer for comparison.
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Figure 2: A generalized workflow for the NMR-based structural elucidation of

Spiro[cyclopropane-1,1'-isoindolin]-3'-one.
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Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of Spiro[cyclopropane-1,1'-isoindolin]-3'-one is expected to be

dominated by absorptions from the amide and aromatic functionalities.

Experimental Protocol for IR Data Acquisition:

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total

Reflectance) accessory or prepared as a KBr pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum should be collected and subtracted from the sample

spectrum.

Predicted IR Data and Interpretation:

Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity Functional Group

N-H Stretch 3200 - 3400 Medium Amide

C-H Stretch

(Aromatic)
3000 - 3100 Medium Aromatic Ring

C-H Stretch

(Cyclopropane)
~3050 Medium Cyclopropane Ring

C=O Stretch (Amide) 1680 - 1720 Strong Amide (Lactam)

C=C Stretch

(Aromatic)
1450 - 1600 Medium-Strong Aromatic Ring

C-N Stretch 1200 - 1350 Medium Amide

The strong absorption due to the amide carbonyl stretch is a key diagnostic feature. The

presence of both aromatic and cyclopropyl C-H stretches can also be used to confirm the
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presence of these respective moieties.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: A variety of mass spectrometers can be used, with electrospray ionization

(ESI) or atmospheric pressure chemical ionization (APCI) being common for this type of

molecule. A high-resolution mass spectrometer (HRMS) is recommended for accurate mass

determination.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrometry Data and Interpretation:

Ion Predicted m/z Interpretation

[M+H]⁺ 160.0757

The protonated molecular ion

is expected to be the base

peak or a very prominent peak

in the ESI spectrum. Its

accurate mass can be used to

confirm the elemental

composition (C₁₀H₁₀NO).

[M+Na]⁺ 182.0576

The sodium adduct is also

commonly observed in ESI-

MS.

The fragmentation pattern will be dependent on the ionization energy used. Common

fragmentation pathways could involve the loss of CO, or cleavage of the cyclopropane ring.
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Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for

Spiro[cyclopropane-1,1'-isoindolin]-3'-one. By leveraging data from closely related

compounds and established spectroscopic principles, a comprehensive understanding of its

expected NMR, IR, and MS characteristics has been outlined. The experimental protocols

provided serve as a standard for researchers seeking to acquire and validate this data. This

guide is intended to be a valuable resource for the scientific community, facilitating the

unambiguous identification and further investigation of this intriguing spirocyclic molecule.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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